molecular formula C9H21N3 B2692136 2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine CAS No. 1408418-82-5

2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine

Cat. No.: B2692136
CAS No.: 1408418-82-5
M. Wt: 171.288
InChI Key: QGDXSTUNWAZMAF-UHFFFAOYSA-N
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Description

2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C9H20N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine typically involves the alkylation of piperazine derivatives. One common method is the reaction of 3,3,4-trimethylpiperazine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for certain specialized applications where other piperazine derivatives may not be as effective .

Properties

IUPAC Name

2-(3,3,4-trimethylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2)8-12(5-4-10)7-6-11(9)3/h4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXSTUNWAZMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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